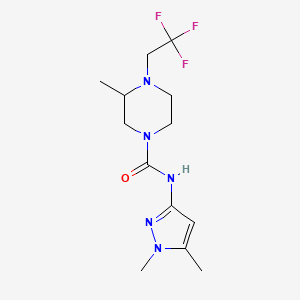![molecular formula C17H20N4O2S B7632912 7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7632912.png)
7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BMS-986165 and is a selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme. TYK2 plays a crucial role in the immune system, and inhibition of this enzyme has been shown to have anti-inflammatory effects.
作用機序
BMS-986165 is a selective inhibitor of the TYK2 enzyme. TYK2 plays a crucial role in the signaling pathway of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. Inhibition of TYK2 leads to a reduction in the activation of downstream signaling pathways and a subsequent decrease in the production of pro-inflammatory cytokines. This mechanism of action makes BMS-986165 a promising candidate for the treatment of various autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have anti-inflammatory effects in preclinical studies. In animal models of autoimmune diseases, treatment with BMS-986165 led to a reduction in disease activity and a decrease in the production of pro-inflammatory cytokines. Additionally, BMS-986165 has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
実験室実験の利点と制限
One of the advantages of using BMS-986165 in lab experiments is its selectivity for the TYK2 enzyme. This selectivity allows for a more targeted approach in studying the role of TYK2 in various biological processes. However, one limitation of using BMS-986165 is its relatively high cost, which may limit its use in some research settings.
将来の方向性
There are several future directions for the study of BMS-986165. One potential area of research is the investigation of its efficacy in the treatment of various autoimmune diseases in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of BMS-986165 and its effects on other biological processes. Finally, the development of more cost-effective synthesis methods for BMS-986165 may allow for its wider use in research settings.
合成法
The synthesis of BMS-986165 involves several steps starting from commercially available starting materials. The first step involves the synthesis of 4-methyl-1,3-thiazole-2-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-(4-aminopiperidin-1-yl)-2-methylpropan-2-amine to form the intermediate compound. This intermediate is then reacted with 2-chloro-4,5-dimethylbenzoic acid to form the final product, BMS-986165.
科学的研究の応用
BMS-986165 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects and is being investigated as a potential treatment for various autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, BMS-986165 has shown promising results in reducing disease activity in animal models of these diseases.
特性
IUPAC Name |
7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11-10-24-17(18-11)21-6-4-12(5-7-21)19-13-2-3-14-15(8-13)23-9-16(22)20-14/h2-3,8,10,12,19H,4-7,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBQXXMTYCPCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(CC2)NC3=CC4=C(C=C3)NC(=O)CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)

![N-[(5-fluoropyridin-2-yl)-phenylmethyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7632842.png)
![N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
![1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)

![3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7632921.png)
![N-methyl-N-[(6-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7632923.png)
![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632925.png)
![1-(4-methylphenyl)sulfonyl-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-2-amine](/img/structure/B7632926.png)

![2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone](/img/structure/B7632936.png)
![N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632937.png)